molecular formula C12H7Cl3N2O3 B048053 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline CAS No. 118353-04-1

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Cat. No.: B048053
CAS No.: 118353-04-1
M. Wt: 333.5 g/mol
InChI Key: WZFITXMPNXRORE-UHFFFAOYSA-N
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Description

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is an organic compound with the molecular formula C12H9Cl3N2O It is a derivative of aniline, characterized by the presence of chloro, dichlorophenoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-nitroaniline, undergoes nitration to introduce the nitro group.

    Chlorination: The nitrated compound is then chlorinated to introduce the chloro groups.

    Phenoxy Substitution: Finally, the dichlorophenoxy group is introduced through a substitution reaction.

The reaction conditions for these steps include the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate solvents and catalysts for the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, controlled temperatures, and pressures to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro and phenoxy groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-chloro-5-(2,3-dichlorophenoxy)-2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Lacks the dichlorophenoxy group.

    2,3-Dichlorophenoxyacetic acid: Lacks the nitro and aniline groups.

    4-Chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine: Similar structure but with different functional groups.

Uniqueness

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is unique due to the combination of chloro, dichlorophenoxy, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFITXMPNXRORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559247
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118353-04-1
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118353-04-1
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Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Source EPA DSSTox
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Record name Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro
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Record name 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE
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Synthesis routes and methods

Procedure details

A mixture of 171 g of 2,3-dichlorophenol and 186 g of 4,5-dichloro-2-nitroaniline is heated to 150° C. 101 g of a 50% potassium hydroxide solution are added dropwise to the dark-red liquid over a period of 1 hour. The water of reaction formed is distilled off with a small amount of phenol. The reaction mixture is stirred overnight at 150° C. and then, at that temperature, 450 ml of dimethylformamide are added. The solution is allowed to cool and is all poured onto a mixture of 3 1 of water and 150 ml of concentrated sodium hydroxide solution. The greenish suspension is stirred at room temperature for 1 hour, and the crystals that form are filtered off and washed neutral with water and then dried. The still moist yellowish crystals are used in crude form in the next reaction step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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